Famotidine hydrochloride
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Overview
Description
Famotidine hydrochloride is a histamine H2 receptor antagonist that is widely used to decrease stomach acid production. It is commonly prescribed for the treatment of peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome . This compound is known for its high selectivity and potency compared to other H2 receptor antagonists .
Preparation Methods
Synthetic Routes and Reaction Conditions: Famotidine hydrochloride can be synthesized through a multi-step process involving the reaction of 2-guanidinothiazole with 3-chloropropionitrile, followed by the addition of sulfamide . The reaction conditions typically involve the use of solvents such as methanol or ethanol and catalysts like triethylamine .
Industrial Production Methods: In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) for purification . The process involves the use of large-scale reactors and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Famotidine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Famotidine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on histamine receptors and its role in cellular signaling pathways.
Medicine: Extensively researched for its therapeutic effects in treating gastrointestinal disorders and its potential use in treating COVID-19
Mechanism of Action
Famotidine hydrochloride works by competitively inhibiting histamine at H2 receptors on the gastric parietal cells, thereby reducing gastric acid secretion . This inhibition decreases the volume and concentration of gastric acid, providing relief from acid-related disorders . The molecular targets include the H2 receptors, and the pathways involved are primarily related to the inhibition of the cyclic AMP pathway .
Comparison with Similar Compounds
- Cimetidine
- Ranitidine
- Nizatidine
Comparison: Famotidine hydrochloride is unique due to its higher potency and selectivity for H2 receptors compared to cimetidine and ranitidine . It also has a longer duration of action and fewer drug interactions, making it a preferred choice for many patients .
This compound stands out for its efficacy and safety profile, making it a valuable compound in both clinical and research settings.
Properties
CAS No. |
108885-67-2 |
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Molecular Formula |
C8H16ClN7O2S3 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide;hydrochloride |
InChI |
InChI=1S/C8H15N7O2S3.ClH/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11;/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14);1H |
InChI Key |
OONJNILIBCMSNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N.Cl |
Origin of Product |
United States |
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